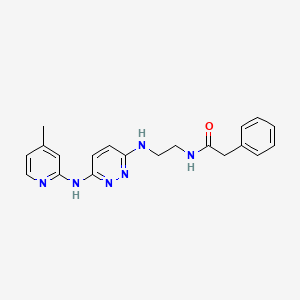![molecular formula C28H36N4O3S B2871986 2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894881-57-3](/img/structure/B2871986.png)
2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecadiene core, which is a rare and interesting structural motif in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. Common synthetic routes may include:
Formation of the triazaspirodecadiene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylphenyl and dimethoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Addition of the ethylsulfanyl group: This step may involve thiolation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve:
Binding to specific receptors or enzymes: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as cell signaling or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro compounds: Other compounds with spiro linkages, such as spirooxindoles or spirocyclic lactams.
Triazoles: Compounds containing triazole rings, which may have similar chemical properties.
Uniqueness
2-(4-TERT-BUTYLPHENYL)-N-(2,4-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the triazaspirodecadiene core. This structural motif may confer unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c1-7-36-25-24(19-8-10-20(11-9-19)27(2,3)4)30-28(31-25)14-16-32(17-15-28)26(33)29-22-13-12-21(34-5)18-23(22)35-6/h8-13,18H,7,14-17H2,1-6H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUOYKTDPLHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N=C1C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2871907.png)
![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)



![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2871916.png)
![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)
![1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2871920.png)
![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)
![N-(3,4-dichlorophenyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)

